6-Hydroxy-2-naphthaleneacetic acid methyl ester
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Overview
Description
ISO-1, also known as (S,R)-3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, is a small molecule inhibitor of macrophage migration inhibitory factor (MIF). This compound has garnered significant attention due to its potential therapeutic applications, particularly in inflammatory diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
ISO-1 can be synthesized through a multi-step process. The synthesis typically begins with the preparation of the isoxazole ring, followed by the introduction of the hydroxyphenyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for ISO-1 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ISO-1 undergoes several types of chemical reactions, including:
Oxidation: ISO-1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The hydroxyphenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ISO-1 can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
ISO-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MIF and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, diabetes, and chronic inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MIF.
Mechanism of Action
ISO-1 exerts its effects by inhibiting the tautomerase activity of MIF. This inhibition blocks the activation of nuclear factor kappa B (NF-κB) and the secretion of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide-treated macrophages . By targeting MIF, ISO-1 can modulate various inflammatory and immune responses, making it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
ISO-2: Another MIF inhibitor with a similar structure but different functional groups.
ISO-3: A derivative of ISO-1 with modifications to the isoxazole ring.
ISO-4: A compound with a different core structure but similar inhibitory activity against MIF.
Uniqueness of ISO-1
ISO-1 is unique due to its specific inhibition of MIF’s tautomerase activity, which is not commonly observed in other similar compounds. This specificity makes ISO-1 a valuable tool for studying MIF-related pathways and developing targeted therapies.
Properties
IUPAC Name |
methyl 2-(6-hydroxynaphthalen-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXJAKNVXRMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598235 |
Source
|
Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91903-08-1 |
Source
|
Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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